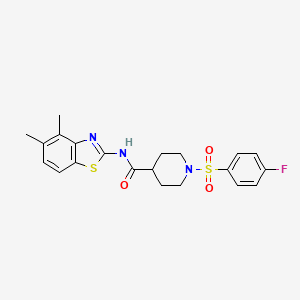

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Descripción

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with methyl groups at positions 4 and 3. The compound incorporates a piperidine-4-carboxamide scaffold linked to a 4-fluorobenzenesulfonyl group. The 4-fluoro substitution on the benzenesulfonyl group may enhance bioavailability and target binding through electron-withdrawing effects, while the dimethylbenzothiazole moiety could contribute to hydrophobic interactions with protein pockets.

Propiedades

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S2/c1-13-3-8-18-19(14(13)2)23-21(29-18)24-20(26)15-9-11-25(12-10-15)30(27,28)17-6-4-16(22)5-7-17/h3-8,15H,9-12H2,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWVEGTVIFWRPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the piperidine and sulfonyl groups. Common reagents used in these reactions include thionyl chloride, piperidine, and fluorobenzenesulfonyl chloride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of N-substituted piperidine-4-carboxamide derivatives designed as multitarget inhibitors. Below is a systematic comparison with structurally analogous compounds reported in the literature.

Structural Analogues and Substituent Effects

Key analogues include benzenesulfonyl-piperidine-4-carboxamides with varying substituents on the aromatic ring (Table 1). These compounds share the piperidine-carboxamide backbone but differ in sulfonyl group substitutions, which critically influence synthesis efficiency and biological activity.

Spectroscopic and Structural Analysis

- NMR/HRMS Consistency : All analogues in show <0.01 Da HRMS error, confirming structural integrity. The target compound’s 4-fluoro group would produce distinct ¹H NMR signals (e.g., aromatic proton at δ ~7.8 ppm) and ¹⁹F NMR resonance near δ -110 ppm .

- Conformational Stability : The piperidine ring’s chair conformation is stabilized by sulfonyl group planarity, as seen in related compounds with bond angles (e.g., C7—N1—O1 = 106.56° in benzoxazolo[4,5-d]thiazole derivatives) .

Actividad Biológica

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, characterized by a benzothiazole ring with dimethyl substitutions and a piperidine moiety linked to a fluorobenzenesulfonyl group. The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and urease, which are significant in treating neurodegenerative diseases and managing urea cycle disorders respectively .

- Receptor Modulation : It is hypothesized that the compound can modulate receptor activity on cell membranes, potentially influencing cellular signaling pathways related to growth and apoptosis.

- Antibacterial Activity : Preliminary studies indicate that benzothiazole derivatives exhibit antibacterial properties against various pathogens, suggesting that this compound may also possess similar effects .

Antibacterial Properties

Research indicates that compounds with similar structures have demonstrated moderate to strong antibacterial activity. For example, synthesized piperidine derivatives have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis with varying degrees of potency .

Enzyme Inhibition Studies

The inhibition of enzymes like AChE is crucial for developing treatments for conditions like Alzheimer's disease. Compounds structurally related to this compound have been evaluated for their IC50 values against AChE. For instance:

| Compound Name | IC50 Value (µM) |

|---|---|

| Compound A | 0.63±0.001 |

| Compound B | 2.14±0.003 |

| This compound | TBD |

Case Studies and Research Findings

Several studies have investigated the biological activities of benzothiazole derivatives:

- Antibacterial Screening : A study synthesized various piperidine derivatives and tested them against multiple bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity, which could be attributed to their structural features .

- Enzyme Inhibition Assays : Another research focused on the enzyme inhibitory potential of similar compounds against AChE and urease. The findings suggested promising therapeutic applications for neurodegenerative diseases and metabolic disorders .

- Binding Affinity Studies : Bovine serum albumin (BSA) binding studies revealed that these compounds interact effectively with serum proteins, enhancing their bioavailability and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

- Answer : Multi-step synthesis typically involves:

- Benzothiazole core formation : Condensation of o-aminothiophenol derivatives with aldehydes/ketones under oxidative conditions (e.g., using iodine or H₂O₂) .

- Sulfonylation : Reaction of the piperidine intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group .

- Amide coupling : Use of coupling agents like HATU or EDC for carboxamide formation, with purification via column chromatography or recrystallization .

- Optimization : Solvent selection (e.g., DMF for polar intermediates), temperature control (reflux for cyclization steps), and stoichiometric adjustments (1.2–1.5 equivalents of sulfonyl chloride) improve yields .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm for benzothiazole and fluorophenyl groups) and aliphatic piperidine signals (δ 1.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Elemental analysis : Confirms C, H, N, S composition within ±0.4% of theoretical values .

Q. What safety precautions are essential during handling and storage?

- Answer :

- GHS hazards : Acute toxicity (Category 4), skin/eye irritation (Category 2), and respiratory sensitization .

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles; use fume hoods for powder handling to avoid inhalation .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay systems?

- Answer :

- Assay validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to confirm target engagement .

- Control experiments : Include positive controls (e.g., known inhibitors) and assess cytotoxicity (MTT assay) to distinguish specific activity from nonspecific effects .

- Data normalization : Adjust for variables like cell line viability, protein concentration, and solvent interference (e.g., DMSO <0.1%) .

Q. What crystallographic strategies are recommended for elucidating the 3D structure?

- Answer :

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets. Monitor twinning (e.g., via Rₐₙₒₘ) for sulfonamide-containing crystals, which may exhibit pseudo-merohedral twinning .

- Refinement : SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Apply restraints to piperidine ring geometry to avoid overfitting .

- Validation : Check using PLATON’s ADDSYM to detect missed symmetry and MolProbity for Ramachandran outliers (<1% preferred) .

Q. How can in silico modeling predict structure-activity relationships (SAR) for target optimization?

- Answer :

- Docking studies : Use AutoDock Vina or Glide to model interactions with biological targets (e.g., protease active sites). Focus on sulfonamide’s hydrogen bonding with catalytic residues .

- MD simulations : GROMACS or AMBER for assessing conformational stability (RMSD <2 Å over 100 ns) and ligand-protein binding free energy (MM/PBSA) .

- QSAR models : Train on analogs with varying substituents (e.g., methyl/fluoro groups) to predict IC₅₀ values .

Q. What strategies mitigate instability issues in aqueous or biological matrices?

- Answer :

- Degradation studies : Use LC-MS to identify hydrolysis products (e.g., sulfonic acid from sulfonamide cleavage) under physiological pH (7.4) .

- Formulation : Encapsulate in PEGylated liposomes or cyclodextrins to enhance solubility and reduce rapid clearance .

- Stabilizing modifications : Introduce electron-withdrawing groups (e.g., CF₃) on the benzothiazole ring to resist metabolic oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.